3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
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Description
“3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide” is a compound that is related to the family of fentanyl analogues . Fentanyl analogues are a group of compounds developed for legitimate medical use and have also been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other fentanyl analogues . The chemical structure of fentanyl has been used as a basis in modern chemistry for the discovery and nomenclature of many new fentanyl analogues .Scientific Research Applications
Chemical Structure and Characterization
A study by Jimeno et al. (2003) characterized the structure of fentanyl analogues, including compounds structurally related to "3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide," through NMR spectroscopy and X-ray crystallography. This research provided insights into the supramolecular interactions and protonation sites of these molecules, crucial for understanding their chemical behavior and potential pharmacological applications (Jimeno et al., 2003).
Antitumor Activity
Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, including structures akin to "this compound," and evaluated their cytotoxic activity against tumor cell lines. Some compounds showed potent antitumor activity, highlighting the potential of this chemical scaffold in cancer therapy (Naito et al., 2005).
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified glycine transporter 1 (GlyT1) inhibitors with a structure similar to "this compound." These inhibitors show promise in modulating glycine levels in the central nervous system, offering potential therapeutic benefits for CNS disorders (Yamamoto et al., 2016).
Synthetic Methodologies
Research on derivatives of α,β-dehydro amino acids by Topuzyan et al. (2013) explored reactions involving piperidin-2-ylmethanamine, which is relevant to the synthesis of compounds like "this compound." This study offers valuable insights into synthetic routes that could facilitate the production of novel compounds with potential pharmacological applications (Topuzyan et al., 2013).
Antimicrobial and Anti-inflammatory Agents
A study by Kendre et al. (2015) synthesized heterocyclic compounds bearing an aryl sulfonate moiety, including pyrazole derivatives, showcasing antimicrobial and anti-inflammatory properties. Although not directly related to "this compound," this research highlights the broader applicability of pyrazole-based compounds in developing new therapeutic agents (Kendre et al., 2015).
Properties
IUPAC Name |
3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVGBGGDISVDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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